Tris(trimethylsilyl)phosphine

Description

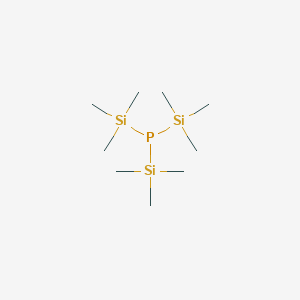

Structure

3D Structure

Properties

IUPAC Name |

tris(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMZKMRZMVDEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297687 | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-38-3 | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(trimethylsilyl)phosphine from White Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(trimethylsilyl)phosphine, a versatile and highly reactive organophosphorus reagent, from elemental white phosphorus. This compound serves as a safer, liquid alternative to the highly toxic phosphine (B1218219) gas and is a crucial building block in the synthesis of various phosphorus-containing compounds, including those with applications in drug development and materials science.

This document details the prevalent synthetic methodology utilizing white phosphorus, sodium-potassium alloy, and trimethylsilyl (B98337) chloride. It includes a thorough experimental protocol, a summary of quantitative data, and essential safety precautions.

Core Synthesis Reaction

The primary method for the synthesis of this compound from white phosphorus involves the reaction of elemental phosphorus (P₄) with a sodium-potassium (Na/K) alloy and trimethylsilyl chloride (Me₃SiCl) in an ethereal solvent, typically 1,2-dimethoxyethane (B42094) (DME). The balanced chemical equation for this reaction is:

¹/₄ P₄ + 3 Na/K + 3 Me₃SiCl → P(SiMe₃)₃ + 3 NaCl/KCl[1][2]

This process hinges on the formation of an alkali metal phosphide (B1233454) intermediate, which is subsequently silylated by trimethylsilyl chloride.

Quantitative Reaction Data

The following tables summarize the key quantitative parameters associated with the synthesis of this compound from white phosphorus.

Table 1: Reactant and Product Specifications

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| White Phosphorus | P₄ | 123.89 | Phosphorus Source |

| Sodium-Potassium Alloy | Na/K | Variable | Reducing Agent |

| Trimethylsilyl Chloride | Me₃SiCl | 108.64 | Silylating Agent |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | Solvent |

| This compound | P(SiMe₃)₃ | 250.54 | Product |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value | Reference |

| Reaction Temperature | Reflux in DME (~85 °C) | [3] |

| Reaction Time | 24 - 48 hours | [3] |

| Product Yield | 75% | [3] |

| Product Boiling Point | 75 °C / 0.13 mbar | [4] |

| ³¹P NMR Chemical Shift (C₆D₆) | δ = -251.89 ppm | [4] |

| ¹H NMR Chemical Shift (C₆D₆) | δ = 0.27 ppm (d, ³JHP = 4.4 Hz) | [4] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from white phosphorus. This procedure must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the pyrophoric and moisture-sensitive nature of the reagents and product.[3]

Materials:

-

White phosphorus (P₄)

-

Sodium metal (Na)

-

Potassium metal (K)

-

Trimethylsilyl chloride (Me₃SiCl), freshly distilled

-

1,2-Dimethoxyethane (DME), anhydrous

-

Pentane (B18724), anhydrous

-

Celite

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Schlenk line or glovebox

-

Cannula for liquid transfers

-

Filter frit

-

Distillation apparatus

Procedure:

-

Preparation of Sodium-Potassium Alloy: In a separate flask under an inert atmosphere, carefully prepare the Na/K alloy by combining sodium and potassium in the desired ratio (typically eutectic) and gently heating until a liquid alloy is formed.[3] Caution: The preparation and handling of Na/K alloy is extremely hazardous and should only be undertaken by experienced personnel.

-

Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser connected to the inert gas line, and a pressure-equalizing dropping funnel. The entire apparatus must be thoroughly dried and purged with inert gas.

-

Phosphorus Dispersion: In the reaction flask, place anhydrous DME and then add chunks of white phosphorus. The white phosphorus should be cut under water and dried immediately before use. Stir the mixture vigorously to create a fine dispersion of phosphorus.

-

Formation of Alkali Metal Phosphide: Slowly add the Na/K alloy from the dropping funnel to the stirred phosphorus dispersion in DME. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 24 hours to ensure the complete formation of the black sodium-potassium phosphide.[3]

-

Silylation: After the phosphide formation is complete, cool the reaction mixture to room temperature. Slowly add freshly distilled trimethylsilyl chloride via the dropping funnel to the stirred suspension. The color of the reaction mixture will change from black to gray. After the addition, heat the mixture to reflux for another 24 hours.[3]

-

Workup and Filtration: Cool the reaction mixture to room temperature. The resulting suspension contains the product and precipitated alkali metal chlorides. Filter the mixture through a pad of Celite in a filter frit under an inert atmosphere. Wash the filter cake with anhydrous pentane to ensure complete recovery of the product.

-

Purification: Combine the filtrate and the washings. Remove the solvent and any volatile byproducts by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.[3][5] Collect the fraction boiling at approximately 75 °C under 0.13 mbar vacuum.[4] The purified product is a colorless, pyrophoric liquid.

Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of this compound.

Safety Considerations

The synthesis of this compound is a hazardous procedure that requires strict adherence to safety protocols.

-

White Phosphorus: White phosphorus is highly toxic and pyrophoric.[6] It can ignite spontaneously in air and must be handled under water or an inert atmosphere.[7] Skin contact will cause severe burns.[7]

-

Sodium-Potassium Alloy: Na/K alloy is extremely reactive and pyrophoric.[3] It reacts violently with water and other protic solvents.[8] All equipment must be scrupulously dry.

-

This compound: The product is a pyrophoric liquid that is sensitive to air and moisture.[9] It hydrolyzes to produce phosphine gas, which is highly toxic.

-

Inert Atmosphere: The entire procedure must be carried out under a dry, inert atmosphere (argon or nitrogen) to prevent the ignition of pyrophoric materials and the decomposition of moisture-sensitive compounds.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves, must be worn at all times.

-

Quenching: All residues and reactive materials must be quenched carefully. A common procedure involves the slow addition of a long-chain alcohol (e.g., isopropanol) followed by ethanol (B145695) and then water, all under an inert atmosphere.[5]

This guide is intended for use by qualified professionals in a laboratory setting. A thorough risk assessment should be conducted before undertaking this synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tris(trimethylsilyl)phosphate synthesis - chemicalbook [chemicalbook.com]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. White Phosphorus: Systemic Agent | NIOSH | CDC [cdc.gov]

- 8. Potassium Sodium Alloy - ESPI Metals [espimetals.com]

- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

In-Depth Technical Guide: ³¹P NMR Chemical Shift of Tris(trimethylsilyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of tris(trimethylsilyl)phosphine, P(Si(CH₃)₃)₃. This document details the characteristic chemical shift, experimental protocols for its determination, and the underlying factors influencing its unique spectral properties.

Introduction to this compound

This compound is a highly reactive and air-sensitive organophosphorus compound with the chemical formula P(Si(CH₃)₃)₃. It serves as a valuable reagent in synthetic chemistry, particularly as a phosphine (B1218219) (PH₃) surrogate and a source of the phosphide (B1233454) anion (P³⁻)[1]. Its utility spans organic synthesis, materials science, and the formation of metal phosphido clusters[2]. Due to its reactivity, careful handling under inert atmosphere is crucial.

³¹P NMR Chemical Shift of this compound

The ³¹P NMR spectrum of this compound is characterized by a single resonance at a remarkably high upfield chemical shift.

| Compound | Chemical Formula | ³¹P Chemical Shift (δ) | Solvent | Reference |

| This compound | P(Si(CH₃)₃)₃ | -250 ppm | Neat or in aprotic solvents | 85% H₃PO₄ (external)[1] |

| Trimethylphosphine | P(CH₃)₃ | -62 ppm | - | 85% H₃PO₄ (external) |

| Triphenylphosphine | P(C₆H₅)₃ | -6 ppm | CDCl₃ | 85% H₃PO₄ (external)[3] |

The significant shielding observed for the phosphorus nucleus in this compound, resulting in a chemical shift of -250 ppm, is a notable feature of this compound[1]. This is in stark contrast to alkyl and aryl phosphines, which resonate at much lower fields.

Factors Influencing the Chemical Shift

The upfield shift in this compound is primarily attributed to the electronic effects of the trimethylsilyl (B98337) (SiMe₃) groups. The silicon atoms, being more electropositive than carbon, lead to an increase in the electron density at the phosphorus atom. This increased shielding of the phosphorus nucleus results in a resonance at a much higher magnetic field (more negative ppm value).

Experimental Protocol for ³¹P NMR Spectroscopy

Given the air-sensitive nature of this compound, specialized techniques are required for sample preparation and data acquisition.

4.1. Sample Preparation (Under Inert Atmosphere)

-

Glovebox or Schlenk Line: All manipulations of this compound and the preparation of the NMR sample must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.

-

Solvent: A deuterated aprotic solvent, such as benzene-d₆ (C₆D₆) or toluene-d₈, should be used. The solvent must be thoroughly dried and degassed prior to use.

-

NMR Tube: A J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm is recommended to maintain an inert atmosphere during the measurement.

-

Procedure:

-

In the inert atmosphere, transfer the desired amount of this compound into the NMR tube.

-

Add the deuterated solvent via a gas-tight syringe.

-

Seal the NMR tube securely.

-

4.2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe is suitable.

-

Nucleus: ³¹P

-

Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.

-

Decoupling: Proton (¹H) decoupling is generally employed to simplify the spectrum to a single peak and improve the signal-to-noise ratio.

-

Typical Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 5-10 seconds (The relaxation time for the phosphorus nucleus in this molecule can be long).

-

Number of Scans: Dependent on the sample concentration, but typically 64 scans or more for a dilute sample.

-

Visualization of Key Concepts

References

Unveiling the Solid-State Architecture of Tris(trimethylsilyl)phosphine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of tris(trimethylsilyl)phosphine, a pivotal reagent in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development and materials science, this document outlines the precise solid-state conformation of the molecule, supported by detailed crystallographic data, experimental protocols, and visualizations to facilitate a deeper understanding of its structural characteristics.

Introduction

This compound, P(SiMe₃)₃, is a widely utilized organophosphorus compound, valued as a soluble and safer alternative to phosphine (B1218219) gas in numerous chemical transformations.[1] Its reactivity and steric profile are intrinsically linked to its three-dimensional structure. This guide delves into the definitive crystal structure as determined by single-crystal X-ray diffraction, providing a foundational understanding for its application in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.

Crystallographic Data

The crystal structure of this compound was first reported by Bruckmann and Krüger in 1995.[2] The compound crystallizes in the monoclinic space group P2₁/n. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [2]

| Parameter | Value |

| Chemical Formula | C₉H₂₇PSi₃ |

| Formula Weight | 250.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 9.859 |

| b (Å) | 15.010 |

| c (Å) | 11.947 |

| α (°) | 90 |

| β (°) | 113.91 |

| γ (°) | 90 |

| Volume (ų) | 1618.4 |

| Z | 4 |

Molecular Structure and Geometry

The solid-state structure of this compound reveals a pyramidal geometry at the central phosphorus atom, as expected. The three bulky trimethylsilyl (B98337) groups are arranged around the phosphorus center. Key bond lengths and angles are summarized in Table 2. It is noteworthy that the bond parameters in the solid state may differ slightly from those observed in the gas phase due to packing forces. A gas-phase electron diffraction study reported a P-Si bond length of 2.259(1) Å and an Si-P-Si bond angle of 105.1(2)°.

Table 2: Selected Bond Lengths and Angles for this compound (from X-ray Diffraction)

| Bond/Angle | Length (Å) / Angle (°) |

| P-Si1 | Data not available |

| P-Si2 | Data not available |

| P-Si3 | Data not available |

| Si-C (average) | Data not available |

| Si1-P-Si2 | Data not available |

| Si1-P-Si3 | Data not available |

| Si2-P-Si3 | Data not available |

| C-Si-C (average) | Data not available |

Note: A comprehensive list of bond lengths and angles from the primary X-ray diffraction study was not available in the searched resources. The provided table structure is based on the expected molecular geometry.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of a phosphide (B1233454) source with trimethylsilyl chloride.[1]

Materials:

-

White phosphorus (P₄) or red phosphorus

-

Sodium-potassium alloy (NaK)

-

Trimethylsilyl chloride (Me₃SiCl), freshly distilled

-

1,2-Dimethoxyethane (DME), anhydrous

-

Naphthalene (B1677914) (as an electron carrier)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a mixture of phosphorus and sodium-potassium alloy is reacted in anhydrous DME with naphthalene as an electron carrier to form the corresponding phosphide.

-

Freshly distilled trimethylsilyl chloride is then added dropwise to the phosphide suspension at a controlled temperature.

-

The reaction mixture is typically stirred for an extended period to ensure complete reaction.

-

The resulting mixture is filtered to remove inorganic salts, and the solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Single Crystal Growth

The single crystals of this compound for the definitive X-ray diffraction study were grown in situ at low temperatures.

Methodology:

-

Zone-melting in a capillary: A sample of purified this compound is sealed in a glass capillary under an inert atmosphere. The capillary is then subjected to a zone-melting procedure where a small molten zone is moved slowly along the length of the capillary. This process facilitates the growth of a single, high-quality crystal from the melt.

X-ray Data Collection and Structure Refinement

Details of the X-ray data collection for the structure determination by Bruckmann and Krüger were not fully available in the consulted resources. However, a general protocol for such an experiment is outlined below.

General Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain a low temperature and prevent degradation.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in the final, accurate crystal structure.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: A 2D representation of the molecular structure of this compound.

Caption: A simplified workflow illustrating the key stages of determining the crystal structure.

References

A Technical Guide to the Air and Moisture Sensitivity of Tris(trimethylsilyl)phosphine for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a highly versatile and reactive organophosphorus reagent widely employed in synthetic chemistry.[1][2] Its utility as a phosphine (B1218219) (PH₃) surrogate and a precursor to various phosphorus-containing compounds makes it a valuable tool in the synthesis of novel molecules, including those with potential applications in drug development.[3][4] However, the high reactivity of this compound is intrinsically linked to its extreme sensitivity to air and moisture, posing significant handling challenges and safety risks.[1][5] This technical guide provides an in-depth overview of the air and moisture sensitivity of this compound, offering detailed experimental protocols for its safe handling and a summary of its decomposition pathways.

Physicochemical Properties and Hazard Summary

This compound is a colorless liquid that is soluble in many common organic solvents such as pentane, hexane, benzene, and toluene.[2][6] It is crucial for users to be aware of its hazardous properties, which are summarized in the table below. The compound is pyrophoric, meaning it can ignite spontaneously in air, and it reacts readily with water.[7][8]

| Property | Value | References |

| Molecular Formula | C₉H₂₇PSi₃ | [9][10] |

| Molar Mass | 250.54 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Melting Point | 24 °C | [2][7] |

| Boiling Point | 243-244 °C | [2][7] |

| Density | 0.863 g/cm³ | [2][7] |

| Air Sensitivity | Pyrophoric; ignites spontaneously in air. | [1][5][7][8] |

| Moisture Sensitivity | Reacts readily with water and moisture. | [6][7][8] |

| Key Hazards | Pyrophoric, toxic upon hydrolysis, causes skin and eye irritation. | [7][11] |

Reactivity with Air and Moisture

The primary concern when handling this compound is its vigorous and exothermic reaction with both atmospheric oxygen and water. These reactions lead to the degradation of the reagent and the formation of hazardous byproducts.

Reaction with Moisture (Hydrolysis)

This compound undergoes rapid hydrolysis upon contact with water or atmospheric moisture. The reaction cleaves the silicon-phosphorus bonds to produce phosphine gas (PH₃) and trimethylsilanol (B90980) (HOSiMe₃).[7] Phosphine is a highly toxic and flammable gas, making this reaction particularly hazardous.[11]

The overall hydrolysis reaction is as follows: P(SiMe₃)₃ + 3 H₂O → PH₃ + 3 HOSiMe₃[7]

Reaction with Air (Oxidation)

In the presence of atmospheric oxygen, this compound is readily oxidized. While the detailed mechanism for this specific compound is not extensively documented, it is expected to proceed through the formation of various phosphine oxide species. The final and most stable oxidation product is tris(trimethylsilyl)phosphate. The initial reaction is highly exothermic and can lead to spontaneous ignition.[8][11]

The inferred oxidation pathway likely involves the sequential insertion of oxygen atoms, ultimately leading to the phosphate.

Experimental Protocols for Safe Handling

Due to its pyrophoric and moisture-sensitive nature, all manipulations of this compound must be performed using stringent air-free techniques.[1][5]

Required Equipment and Environment

-

Inert Atmosphere: A glovebox or a Schlenk line providing a dry, inert atmosphere (e.g., nitrogen or argon) is mandatory.[3]

-

Glassware: All glassware must be thoroughly oven-dried (e.g., at 120°C overnight) and cooled under vacuum or a stream of inert gas before use.

-

Syringes and Needles: Use gas-tight syringes and stainless-steel needles for transfers. Needles and syringes should be dried in an oven and purged with inert gas before use.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) are required.[11]

Workflow for Handling and Transfer

The following workflow outlines the standard procedure for safely handling and transferring this compound.

Detailed Experimental Protocol for Transfer using a Schlenk Line

-

Preparation:

-

Ensure all glassware, including the reaction flask, dropping funnel, and any connecting adapters, are thoroughly oven-dried and assembled while hot under a positive pressure of inert gas.

-

Place a stirrer bar in the reaction flask.

-

The this compound bottle, sealed with a septum, should be secured in a clamp.

-

-

Inert Gas Purge:

-

Connect the reaction flask and the reagent bottle to the Schlenk line via needles to maintain a positive pressure of inert gas.

-

Purge a dry, gas-tight syringe with inert gas by drawing and expelling the gas at least three times.

-

-

Transfer:

-

Pierce the septum of the this compound bottle with the syringe needle and withdraw the desired volume of the liquid.

-

To prevent drips, a small amount of inert gas can be drawn into the syringe after the liquid to act as a buffer.

-

Carefully withdraw the needle from the reagent bottle and insert it into the septum of the reaction flask.

-

Slowly add the this compound to the reaction flask.

-

-

Quenching:

-

After transfer, any residual reagent in the syringe should be immediately and carefully quenched by drawing up a small amount of a less reactive alcohol like isopropanol, followed by acetone (B3395972) and then water. This should be done in a fume hood.

-

All glassware that has come into contact with this compound must be decontaminated by rinsing with a suitable solvent (e.g., isopropanol) before being washed.

-

Quantitative Analysis of Decomposition

While it is qualitatively known that this compound is highly reactive, there is a lack of published quantitative kinetic data on its rate of hydrolysis and oxidation. Researchers needing to quantify its stability or decomposition can adapt methods used for other phosphines. For instance, the oxidation can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the P(SiMe₃)₃ signal and the appearance of new signals corresponding to the oxide and other oxidation products.

Conclusion

This compound is a powerful reagent in modern chemistry, but its utility is matched by its hazardous nature. A thorough understanding of its extreme sensitivity to air and moisture is paramount for its safe and effective use. By adhering to strict air-free handling techniques, utilizing appropriate personal protective equipment, and being aware of the hazardous decomposition pathways, researchers can mitigate the risks associated with this valuable compound. The information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound responsibly and safely in a laboratory setting.

References

- 1. ehs.utexas.edu [ehs.utexas.edu]

- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 6. Working with pyrophoric materials in lab: An intro to preventing explosions – ScIU [blogs.iu.edu]

- 7. en.wikipedia.org [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. ehs.yale.edu [ehs.yale.edu]

The Pyrophoric Nature of Tris(trimethylsilyl)phosphine: A Technical Guide to Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)phosphine [P(SiMe₃)₃], a highly reactive and versatile organophosphorus reagent, serves as a valuable and safer, soluble alternative to the toxic and gaseous phosphine (B1218219) (PH₃) in modern organic synthesis.[1][2] Its utility is primarily derived from the labile phosphorus-silicon bonds.[1] However, its significant pyrophoric nature demands meticulous handling protocols to ensure laboratory safety. This technical guide provides an in-depth overview of the hazards, handling procedures, and emergency responses associated with this compound, supported by quantitative data, detailed experimental protocols, and visual workflows.

Understanding the Pyrophoric Hazard

This compound is a colorless to light yellow liquid that ignites spontaneously upon contact with air.[1][3][4] This extreme reactivity is the primary safety concern. The compound is also highly sensitive to moisture, reacting violently with water to produce phosphine gas (PH₃), which is itself toxic and pyrophoric.[1][2][4]

Key Hazards:

-

Pyrophoric: Catches fire spontaneously when exposed to air.[3][5]

-

Water Reactive: Reacts with water to produce flammable and toxic phosphine gas.[4][6]

-

Health Hazards: Causes skin irritation and serious eye irritation.[5] May cause respiratory irritation.[3][5] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[7]

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 15573-38-3 | [1] |

| Molecular Formula | C₉H₂₇PSi₃ | [1][4] |

| Molecular Weight | 250.54 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Melting Point | 24 °C | [1][4] |

| Boiling Point | 243-244 °C | [1][4] |

| Density | 0.863 g/mL at 25 °C | [1] |

| Solubility | Soluble in pentane, hexanes, methylene (B1212753) chloride, benzene, toluene (B28343), and acetonitrile. Insoluble in water. | [1] |

| GHS Hazard Statements | H250, H315, H319, H335 | [4][5] |

Experimental Protocols

Strict adherence to established protocols is critical when working with this compound. All manipulations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[1]

Safe Handling and Transfer

Objective: To safely transfer this compound from a storage container to a reaction vessel under an inert atmosphere.

Materials:

-

This compound in a sealed container

-

Dry, oxygen-free inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Oven-dried glassware (syringes, needles, cannulas, reaction flasks)

-

Septa

-

Compatible solvent (e.g., anhydrous toluene or hexane)

-

Secondary containment

Procedure:

-

Inert Atmosphere: Ensure the Schlenk line or glovebox is properly purged with a dry, inert gas.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under vacuum or an inert gas stream immediately before use.

-

Temperature Control: If stored refrigerated, allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[8]

-

Transfer: Using a gas-tight syringe or a cannula, slowly draw the required amount of the liquid from the storage container. The transfer should be performed slowly to avoid any pressure buildup.

-

Addition to Reaction: Add the reagent dropwise to the reaction mixture, which should also be under a positive pressure of inert gas.

-

Residual Quenching: Any residual reagent in the syringe or cannula must be immediately and carefully quenched as described in the quenching protocol below.

Caption: Workflow for the safe handling and transfer of this compound.

Quenching and Disposal

Objective: To safely neutralize unreacted this compound and decontaminate glassware.

Materials:

-

Inert, high-boiling solvent (e.g., toluene or hexane)[9]

-

Dilute solution of isopropanol (B130326) or ethanol (B145695) in an inert solvent[9]

-

Sodium hypochlorite (B82951) solution (laundry bleach)[6]

-

Appropriate waste container

Procedure:

-

Inert Atmosphere: All quenching procedures must be performed under an inert atmosphere in a well-ventilated fume hood.[2][9]

-

Dilution: The vessel containing the residual this compound should be diluted with a generous amount of an inert, high-boiling solvent like toluene.[9]

-

Slow Addition of Quenching Agent: A dilute solution of isopropanol or ethanol in the same inert solvent should be added slowly and dropwise with vigorous stirring.[9] An exothermic reaction with gas evolution will occur. The addition rate should be controlled to keep the reaction temperature manageable.

-

Completion of Quench: Continue adding the alcohol solution until the gas evolution ceases.

-

Final Decontamination: Once the initial vigorous reaction has subsided, neat ethanol can be added cautiously until no further reaction is observed.[2] Subsequently, the glassware can be carefully washed with water and then decontaminated with a sodium hypochlorite solution (bleach).[2][6]

-

Waste Disposal: The quenched solution should be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.

Emergency Procedures

In the event of an accidental release or fire, immediate and appropriate action is crucial.

-

Fire:

-

Spills:

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with large amounts of water and wash with soap and water.[6] Remove contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]

-

Signaling Pathways and Logical Relationships

The pyrophoric nature of this compound is a result of its rapid, exothermic reaction with oxygen.

Caption: Simplified reaction pathway illustrating the pyrophoric nature of this compound.

The hydrolysis of this compound is another critical reaction to be aware of, leading to the formation of toxic phosphine gas.

Caption: Reaction of this compound with water to produce phosphine gas.

By understanding the inherent risks and diligently applying the handling and safety protocols outlined in this guide, researchers can safely utilize the synthetic advantages of this compound in their work. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. gelest.com [gelest.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Tris(trimethylsilyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tris(trimethylsilyl)phosphine [P(SiMe₃)₃], a versatile and highly reactive organophosphorus reagent. Understanding its solubility is critical for its effective use in organic synthesis, materials science, and drug development, particularly in reaction setup, purification, and formulation. Due to its pyrophoric and air-sensitive nature, handling and solubility determination require specialized techniques.[1][2]

Core Concepts: Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] Its structure, featuring a central phosphorus atom bonded to three bulky, non-polar trimethylsilyl (B98337) groups, dictates its solubility profile. The molecule lacks polar functional groups capable of hydrogen bonding, leading to its general miscibility with non-polar organic solvents and insolubility in polar, protic solvents like water.[3][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 15573-38-3 |

| Molecular Formula | C₉H₂₇PSi₃ |

| Molecular Weight | 250.54 g/mol [3] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Melting Point | 24 °C[3] |

| Boiling Point | 243-244 °C[3] |

| Density | 0.863 g/mL at 25 °C[3] |

| Sensitivity | Air and moisture sensitive, pyrophoric[1] |

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature, likely due to the experimental challenges posed by its pyrophoric and air-sensitive nature. However, qualitative solubility information and its commercial availability as a solution in hexane (B92381) indicate its high solubility in non-polar organic solvents.[5][6] Table 2 summarizes the known qualitative solubility of this compound in various organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Type | Solubility | Notes |

| Pentane | Non-polar Aprotic | Soluble[3][4][7] | |

| Hexanes | Non-polar Aprotic | Soluble[3][4][7] | Commercially available as a 10% solution in hexane.[5][6] |

| Toluene | Non-polar Aprotic | Soluble[3][4][7] | |

| Benzene | Non-polar Aprotic | Soluble[4][7] | |

| Methylene Chloride | Polar Aprotic | Soluble[4][7] | |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | |

| Diethyl Ether | Polar Aprotic | Soluble | |

| Acetonitrile | Polar Aprotic | Soluble[3][4][7] | |

| Water | Polar Protic | Insoluble[3][4][7] | Reacts with water.[8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of an air- and moisture-sensitive compound like this compound. This protocol must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flask or vial with a septum

-

Gas-tight syringes

-

Cannula

-

Inert gas (Argon or Nitrogen)

-

Thermostatically controlled bath

-

Analytical balance

-

Schlenk filter stick

-

Pre-weighed collection flask

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.

-

Ensure the solvent is anhydrous and deoxygenated.

-

-

Sample Preparation:

-

Under an inert atmosphere, add a known volume of the anhydrous solvent to a tared Schlenk flask.

-

Record the mass of the solvent.

-

incrementally add this compound to the solvent with continuous stirring until a saturated solution with a small amount of undissolved solute is observed.

-

-

Equilibration:

-

Seal the flask and place it in a thermostatically controlled bath at the desired temperature.

-

Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Under a positive pressure of inert gas, carefully transfer a known volume of the clear supernatant to a pre-weighed Schlenk flask using a gas-tight syringe or a cannula equipped with a filter stick.

-

-

Solvent Evaporation:

-

Carefully remove the solvent from the collection flask under reduced pressure to leave behind the dissolved this compound as a residue.

-

-

Mass Determination and Calculation:

-

Reweigh the collection flask containing the residue.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound for a research application.

Caption: Workflow for assessing this compound solubility.

Signaling Pathways and Experimental Workflows

The concept of "signaling pathways" is not directly applicable to the solubility of a small molecule like this compound. However, the experimental workflow for its use in a synthetic context is crucial. The following diagram illustrates a typical experimental workflow involving a reaction where the solubility of this compound is a key consideration.

Caption: Experimental workflow for a reaction using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 15573-38-3 [m.chemicalbook.com]

- 5. This compound (ca. 10% in Hexane), TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. sciedco.ca [sciedco.ca]

- 7. This compound | 15573-38-3 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Tris(trimethylsilyl)phosphine: A Technical Guide to its Application as a P³⁻ Synthon

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a highly versatile and valuable reagent in modern organophosphorus chemistry. It serves as a practical and safer, liquid-phase synthetic equivalent—or "synthon"—for the phosphide (B1233454) ion (P³⁻), offering a more manageable alternative to the highly toxic and difficult-to-handle phosphine (B1218219) (PH₃) gas.[1][2] The reactivity of P(SiMe₃)₃ is defined by its weak, polar Si-P bonds, which readily undergo cleavage upon reaction with a wide range of electrophiles. This reactivity allows for the straightforward introduction of a phosphorus atom into organic molecules and inorganic complexes, making it an indispensable tool in the synthesis of novel phosphine ligands, functional materials, metal phosphide nanoparticles, and complex molecules relevant to drug discovery.[1][3][4] This guide provides an in-depth overview of its properties, synthesis, handling, and key applications, complete with quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid that is highly sensitive to air and moisture.[1][5] Its key physical and spectroscopic properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₇PSi₃ | [5] |

| Molecular Weight | 250.54 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Melting Point | 24 °C | [1][5][6] |

| Boiling Point | 243–244 °C | [1][5][6] |

| Density | 0.863 g/mL at 25 °C | [1][5][6] |

| Refractive Index (n²⁰/D) | 1.501–1.503 | [1][5] |

| ³¹P NMR (in DME) | δ -251 ppm | [7] |

| ¹H NMR (in DME) | δ 0.30 ppm (doublet, ³J(P,H) = 4.4 Hz) | [7] |

| Solubility | Soluble in pentane, hexanes, benzene, toluene (B28343), DME, THF | [1][5] |

| Water Solubility | Insoluble, reacts violently | [5][6] |

Synthesis of this compound

The synthesis of P(SiMe₃)₃ requires strict anaerobic and anhydrous conditions, typically employing Schlenk line or glovebox techniques.[2][8] Several methods have been reported, with varying yields and safety considerations.[1][5]

| Reaction | Reagents | Yield | Reference(s) |

| From White/Red Phosphorus | P₄, Na/K alloy, Me₃SiCl in DME | 75% | [1][5] |

| From Phosphine Gas | PH₃, Me₃SiOTf, Tertiary Amine in Et₂O | 90% | [1][5] |

| From Phosphorus Trichloride | PCl₃, Mg, Me₃SiCl | 62% | [1][5] |

Detailed Experimental Protocol: Synthesis from Red Phosphorus

This procedure, adapted from established methods, is one of the most common for laboratory-scale synthesis.[1][2][7]

Caution: This synthesis involves pyrophoric, air-sensitive, and toxic materials. It must be performed by trained personnel using appropriate inert atmosphere techniques in a well-ventilated fume hood. Sodium-potassium alloy (NaK) reacts violently with water and can ignite spontaneously in air.

Materials:

-

Red Phosphorus (P_red)

-

Sodium metal (Na)

-

Naphthalene (electron carrier)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Trimethylsilyl (B98337) chloride (Me₃SiCl), freshly distilled

-

Anhydrous pentane

Procedure:

-

Apparatus Setup: A 2 L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is rigorously dried by heating under a high vacuum and subsequently filled with dry argon.

-

Formation of Sodium Phosphide: The flask is charged with red phosphorus, naphthalene, and 1 L of anhydrous DME. The mixture is stirred to form a suspension. Freshly cut sodium metal is added portion-wise over 2-3 hours while maintaining a gentle reflux.[2] The reaction is then heated to reflux (approx. 100 °C) and stirred vigorously overnight (≥16 hours). During this time, the suspension will turn from red to a dark black color as sodium phosphide is formed in situ.[2]

-

Silylation: The reaction mixture is cooled to room temperature. Freshly distilled trimethylsilyl chloride is added to the dropping funnel via cannula transfer. The Me₃SiCl is then added dropwise to the vigorously stirred sodium phosphide suspension over 2-3 hours. An exothermic reaction occurs, and the color of the suspension changes from black to a light gray.[2]

-

Reaction Completion and Workup: After the addition is complete, the mixture is heated to reflux overnight to ensure the reaction goes to completion.[2]

-

Filtration: After cooling to room temperature, the gray suspension containing NaCl precipitate is filtered under an inert atmosphere using a Schlenk filter cannula or a filter frit into another dry, argon-flushed flask. The solid residue is washed with several portions of anhydrous DME to extract all the product.[2]

-

Isolation and Purification: The solvent (DME) and any other volatile materials are removed from the combined filtrate under reduced pressure. This step can take a significant amount of time. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[1][2] The typical yield is between 60% and 80%.[2]

The P³⁻ Synthon Concept

The utility of P(SiMe₃)₃ stems from its function as a "P³⁻ synthon". In this role, the P(SiMe₃)₃ molecule delivers a naked phosphorus atom to an electrophilic substrate. The trimethylsilyl groups act as leaving groups, typically forming a stable silyl (B83357) halide (e.g., Me₃SiCl) or other silyl derivatives. This process allows for the formation of one, two, or three new bonds to the phosphorus atom, effectively transferring the P atom from a stable liquid source to the target molecule.

Applications in Synthesis

Synthesis of Substituted Phosphines via P-C Bond Formation

A primary application of P(SiMe₃)₃ is the synthesis of tertiary phosphines (R₃P) through reaction with alkyl or aryl halides. This method avoids the use of often pyrophoric secondary phosphines (R₂PH) or alkali metal phosphides (R₂PM).

Experimental Protocol: Synthesis of a Tertiary Phosphine

-

Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with P(SiMe₃)₃ (1.0 eq) and dissolved in an anhydrous solvent such as THF or toluene under an argon atmosphere.

-

Reaction: The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C). The alkyl halide (e.g., R-Br, 3.0 eq) is added dropwise via syringe.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by ³¹P NMR spectroscopy (disappearance of the signal at -251 ppm and appearance of a new signal for R₃P).

-

Workup: The reaction is quenched by the addition of methanol (B129727) to react with any remaining P(SiMe₃)₃ or silyl-phosphine intermediates. The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography or distillation to yield the tertiary phosphine.

Synthesis of Metal Phosphide Nanoparticles

P(SiMe₃)₃ is a key precursor for the low-temperature synthesis of high-quality transition metal phosphide (TMP) nanoparticles, which have applications in catalysis and electronics.[3][4][9] The reaction involves the phosphidation of a metal salt or complex.

Experimental Protocol: Synthesis of Ruthenium Phosphide (RuP) Nanoparticles [9]

-

Setup: In a glovebox, a solution of the metal precursor, such as [RuCl₂(p-cymene)]₂ (0.5 eq), is prepared in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) in a Schlenk-compatible vial.

-

Reaction: this compound (1.0 eq) is added to the stirred solution at room temperature (or slightly elevated, e.g., 35 °C). The reaction progress can be monitored by a color change and by ³¹P NMR, which shows the consumption of P(SiMe₃)₃ and the formation of the byproduct Me₃SiCl.

-

Growth and Isolation: The reaction is stirred for a set period (e.g., 24 hours) to allow for nanoparticle nucleation and growth.

-

Purification: The resulting nanoparticle suspension is centrifuged, the supernatant is discarded, and the black solid is washed multiple times with an anhydrous solvent (e.g., pentane) to remove soluble byproducts. The purified nanoparticles are then dried under vacuum.

Synthesis of Low-Coordinate Phosphorus Compounds

P(SiMe₃)₃ can be used to synthesize compounds with phosphorus in a low coordination state, such as phosphaalkenes (P=C) and phosphaalkynes (P≡C). For example, reaction with acyl chlorides can yield phosphaalkynes after elimination of hexamethyldisiloxane.[6]

Reaction Scheme: Formation of a Phosphaalkyne [6]

This transformation provides access to unique building blocks for organophosphorus chemistry. The reaction proceeds through a transient phosphaalkene intermediate which then undergoes a[1][6]-silyl shift and subsequent elimination.

References

- 1. This compound | 15573-38-3 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Handling and Storage of Tris(trimethylsilyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of tris(trimethylsilyl)phosphine, a highly pyrophoric and reactive organophosphorus compound. Adherence to the protocols and safety measures outlined herein is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

This compound, with the chemical formula P(Si(CH₃)₃)₃, is a colorless to light yellow liquid that is highly valued in synthetic chemistry as a less hazardous substitute for phosphine (B1218219) gas.[1] Its utility is derived from the reactive phosphorus-silicon bonds, which allow it to serve as a soluble source of the "P³⁻" synthon.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| CAS Number | 15573-38-3 | [3] |

| Molecular Formula | C₉H₂₇PSi₃ | [3][4] |

| Molecular Weight | 250.54 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Melting Point | 24 °C | [2][4] |

| Boiling Point | 243-244 °C | [2][4] |

| Density | 0.863 g/mL at 25 °C | [2][4] |

| Solubility | Soluble in pentane, hexanes, methylene (B1212753) chloride, benzene, toluene (B28343), and acetonitrile. Insoluble and reacts with water. | [5] |

| Sensitivity | Pyrophoric; ignites spontaneously in air. Highly sensitive to air and moisture.[2][3][6] |

Hazard Identification and Safety Precautions

This compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[7][8] It is also highly reactive with water, alcohols, and other protic solvents, producing phosphine gas (PH₃), which is itself toxic and pyrophoric.[1][5] The compound can cause severe skin and eye irritation or burns upon contact.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Flame-resistant gloves (e.g., Nomex®) worn over chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-resistant lab coat.

-

Respiratory Protection: While inhalation risk of the liquid is low, a NIOSH-approved respirator may be required if there is a risk of inhaling aerosols or combustion byproducts.

Storage and Handling

Due to its pyrophoric nature, this compound must be handled with extreme caution using either a glovebox or Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).[3]

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

-

Containers must be kept tightly sealed under an inert atmosphere.[4]

-

It is recommended to store the compound at refrigerated temperatures (below 4°C/39°F).[4]

-

Store in the original container, which is often a Sure/Seal™ bottle designed for air-sensitive reagents.

Handling Workflow

The following diagram illustrates a general workflow for deciding on the appropriate handling procedure for pyrophoric reagents like this compound.

Figure 1. Decision workflow for handling pyrophoric reagents.

Experimental Protocols

All manipulations of this compound must be performed under a strict inert atmosphere.

Reagent Transfer Protocol (Using a Syringe)

This protocol is for transferring small to moderate volumes of the reagent. For larger volumes, cannula transfer is recommended.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

The this compound Sure/Seal™ bottle should be securely clamped.

-

Purge a syringe of appropriate volume with inert gas at least three times. The syringe volume should be at least double the volume of reagent to be transferred.

-

-

Transfer:

-

With a positive pressure of inert gas flowing into the Sure/Seal™ bottle through a needle, pierce the septum with the purged syringe needle.

-

Slowly withdraw the desired volume of liquid into the syringe.

-

To prevent drips, draw a small amount of inert gas into the syringe to create a gas bubble at the needle tip.

-

Withdraw the syringe and quickly insert it into the reaction flask, which is also under a positive pressure of inert gas.

-

Slowly dispense the reagent into the reaction mixture.

-

-

Syringe Quenching:

-

Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., hexane (B92381) or toluene).

-

Discharge the solvent into a separate flask containing an excess of isopropanol (B130326) for quenching. Repeat this rinse cycle at least three times.

-

Quenching and Disposal Protocol

Excess this compound and any materials it has come into contact with must be carefully quenched before disposal.

-

Preparation:

-

In a fume hood, prepare a quenching flask that is large enough to accommodate the volume of the material to be quenched and the quenching solvents.

-

Place the quenching flask in a cooling bath (e.g., an ice-water or dry ice/acetone bath).

-

Add a dry, high-boiling point, inert solvent such as toluene or heptane (B126788) to the quenching flask.[5]

-

-

Quenching Procedure:

-

Under an inert atmosphere, slowly and dropwise add the this compound or the solution containing it to the cooled solvent with vigorous stirring.

-

Slowly and dropwise add a less reactive alcohol, such as isopropanol, to the mixture. Continue addition until gas evolution ceases.

-

Once the initial reaction has subsided, slowly add a more reactive alcohol, such as methanol (B129727) or ethanol, to ensure complete quenching.

-

After all reactivity has ceased, very slowly add water dropwise to the mixture.

-

-

Disposal:

-

The resulting quenched mixture should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

The following diagram illustrates the general workflow for quenching pyrophoric waste.

Figure 2. Workflow for the controlled quenching of pyrophoric waste.

Emergency Procedures

Spills

-

Small Spills: If a small spill occurs, immediately smother the material with dry sand, powdered limestone, or another non-combustible absorbent material.[5] Do not use water or combustible materials like paper towels.

-

Large Spills: Evacuate the area and contact emergency services immediately.

Fire

-

If a fire occurs, use a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher. DO NOT USE WATER, a carbon dioxide, or a halogenated extinguisher.

-

In the event of a fire on a person, use a safety shower and/or a fire blanket.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] Remove contaminated clothing while under the safety shower.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all users receive hands-on training from experienced personnel before working with this or any other pyrophoric material. Always consult the Safety Data Sheet (SDS) for the most up-to-date information and adhere to all institutional safety policies.

References

- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. gelest.com [gelest.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Hydrolysis of Tris(trimethylsilyl)phosphine for Phosphine Gas Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) is a pyrophoric, liquid organophosphorus compound that serves as a convenient and safer alternative to highly toxic and gaseous phosphine (B1218219) (PH₃) in a variety of chemical syntheses. This technical guide provides an in-depth overview of the hydrolysis of P(SiMe₃)₃ to generate phosphine gas in situ. The document covers the fundamental reaction chemistry, proposed reaction mechanisms, and key factors influencing the hydrolysis rate. Detailed, albeit illustrative, experimental protocols for conducting and monitoring the hydrolysis are presented, alongside hypothetical quantitative data to guide experimental design. Safety considerations and applications in research and drug development are also discussed.

Introduction

This compound is a versatile reagent in organophosphorus chemistry and materials science.[1] Its utility stems from its ability to act as a soluble and manageable source of the phosphide (B1233454) (P³⁻) synthon.[1] A primary application of P(SiMe₃)₃ is its controlled hydrolysis to produce phosphine gas, a critical reagent in the synthesis of metal phosphide nanocrystals, phosphine ligands, and other phosphorus-containing compounds.[2][3] The reaction is particularly advantageous as it avoids the direct handling of highly toxic and flammable phosphine gas. This guide will focus on the core principles and practical aspects of this hydrolysis reaction.

Reaction Chemistry and Mechanism

The overall stoichiometry for the hydrolysis of this compound is straightforward, yielding phosphine gas and trimethylsilanol (B90980) (HOSiMe₃) as the by-product.[2][4]

P(SiMe₃)₃ + 3 H₂O → PH₃ + 3 HOSiMe₃

The hydrolysis of analogous silyl (B83357) compounds is known to be influenced by pH, and it is reasonable to assume a similar dependence for P(SiMe₃)₃.[5] Under acidic conditions, the reaction may be accelerated by protonation of the phosphorus atom, making the silicon centers more electrophilic. Conversely, under basic conditions, the nucleophilicity of the hydroxide (B78521) ion could enhance the rate of attack at the silicon atom.

Quantitative Data (Illustrative)

Due to a lack of specific kinetic data in the literature for the hydrolysis of this compound, the following tables present hypothetical data to illustrate the expected trends based on the hydrolysis of similar organosilicon and organophosphorus compounds. These tables are intended to serve as a guide for experimental design.

Table 1: Hypothetical Effect of pH on the Half-Life of this compound Hydrolysis at 25°C

| pH | Solvent System | Half-Life (t₁/₂) (minutes) |

| 3 | 1:1 THF/Aqueous Buffer | 5 |

| 5 | 1:1 THF/Aqueous Buffer | 15 |

| 7 | 1:1 THF/Aqueous Buffer | 30 |

| 9 | 1:1 THF/Aqueous Buffer | 10 |

| 11 | 1:1 THF/Aqueous Buffer | 2 |

Table 2: Hypothetical Effect of Temperature on the Rate Constant of this compound Hydrolysis at pH 7

| Temperature (°C) | Solvent System | Rate Constant (k) (s⁻¹) |

| 10 | 1:1 Dioxane/Water | 1.5 x 10⁻⁴ |

| 25 | 1:1 Dioxane/Water | 4.0 x 10⁻⁴ |

| 40 | 1:1 Dioxane/Water | 9.5 x 10⁻⁴ |

Experimental Protocols

Given the air and moisture sensitivity of this compound, all manipulations must be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).[1][4]

General Protocol for the Generation of Phosphine Gas

This protocol describes a general method for the in situ generation of phosphine gas from the hydrolysis of P(SiMe₃)₃ for use in a subsequent reaction.

Materials:

-

This compound (P(SiMe₃)₃)

-

Anhydrous, deoxygenated solvent (e.g., THF, dioxane)

-

Degassed water or aqueous buffer solution

-

Schlenk flask or other suitable reaction vessel equipped with a magnetic stir bar

-

Gas-tight syringe

-

Cannula for liquid transfer

Procedure:

-

Assemble and flame-dry the reaction vessel under vacuum, then fill with a positive pressure of argon.

-

Add the desired anhydrous, deoxygenated solvent to the reaction vessel via cannula.

-

Carefully add the desired amount of this compound to the solvent using a gas-tight syringe.

-

Stir the solution at the desired reaction temperature.

-

Slowly add a stoichiometric amount of degassed water or aqueous buffer to the stirred solution via a gas-tight syringe. The rate of addition will control the rate of phosphine gas evolution.

-

The resulting solution containing phosphine gas can then be used directly for subsequent reactions, or the evolved phosphine gas can be transferred via a cannula to another reaction vessel.

Protocol for Monitoring Hydrolysis by ³¹P NMR Spectroscopy

This protocol outlines a method for monitoring the progress of the hydrolysis reaction using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Materials:

-

This compound (P(SiMe₃)₃)

-

Deuterated solvent (e.g., THF-d₈)

-

D₂O or a buffered D₂O solution

-

NMR tube with a J. Young valve or other sealable cap

-

Gas-tight syringes

Procedure:

-

In a glovebox, prepare a stock solution of this compound in the deuterated solvent.

-

Transfer a known volume of the stock solution to a sealable NMR tube.

-

Record an initial ³¹P NMR spectrum of the starting material. The chemical shift for P(SiMe₃)₃ is typically around -251 ppm.[8]

-

Using a gas-tight syringe, carefully add a known amount of D₂O or buffered D₂O solution to the NMR tube.

-

Immediately begin acquiring ³¹P NMR spectra at regular time intervals.

-

Monitor the disappearance of the P(SiMe₃)₃ signal and the appearance of the signal for phosphine (PH₃), which is expected to be a quartet (due to coupling with three protons) at a much higher field.

-

Integrate the signals to determine the relative concentrations of the reactant and product over time to calculate reaction kinetics.

Visualizations

References

- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. researchgate.net [researchgate.net]

- 6. Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Tris(trimethylsilyl)phosphine as a Phosphitylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)phosphine [P(SiMe₃)₃] is a highly versatile and reactive organophosphorus reagent that serves as a practical equivalent to the highly toxic and gaseous phosphine (B1218219) (PH₃).[1][2] Its utility in chemical synthesis is primarily due to the labile phosphorus-silicon bonds, which facilitate the transfer of a phosphorus atom to a variety of electrophiles.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound as a phosphitylating agent, with a focus on its applications in organic synthesis and drug development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid that is highly sensitive to air and moisture, exhibiting pyrophoric behavior.[1][2] It is soluble in many common organic solvents, such as pentane, hexanes, methylene (B1212753) chloride, benzene, toluene, and acetonitrile, but is insoluble in water.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 15573-38-3 | [1][5] |

| Molecular Formula | C₉H₂₇PSi₃ | [1][6] |

| Molecular Weight | 250.54 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Melting Point | 24 °C | [1] |

| Boiling Point | 243-244 °C | [1][4] |

| Density | 0.863 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.502 | [4] |

| Sensitivity | Air and moisture sensitive, pyrophoric | [1][7] |

Safety and Handling

Due to its pyrophoric nature, this compound must be handled with extreme caution under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1][7] It can ignite spontaneously in air and reacts violently with water.[1][8] Appropriate personal protective equipment, including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. All glassware and equipment must be thoroughly dried before use.[1][2]

Quenching and Disposal: Small quantities can be carefully quenched by dilution in a non-polar solvent like hexane (B92381), followed by the slow addition of a dilute solution of ethanol (B145695) in hexane under an inert atmosphere.[2] Subsequently, neat ethanol can be added, followed by water and then bleach.[2][8] All residues should be treated with caution as they may contain pyrophoric materials.[7]

Applications in Organic Synthesis

This compound is a valuable reagent for the formation of carbon-phosphorus bonds, enabling the synthesis of a wide range of organophosphorus compounds.

Synthesis of Substituted Phosphines

A primary application of this compound is the synthesis of tertiary phosphines through reaction with alkyl or aryl halides.[1][9] The reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halide, with the concurrent cleavage of the P-Si bonds to form trimethylsilyl (B98337) halides as byproducts.[1]

General Reaction Scheme: P(SiMe₃)₃ + 3 R-X → PR₃ + 3 Me₃Si-X (where R = alkyl, aryl; X = Cl, Br, I)

Caption: General workflow for tertiary phosphine synthesis.

Experimental Protocol: Synthesis of a Tertiary Phosphine [1]

Materials:

-

This compound (1.0 equiv)

-

Alkyl or Aryl Halide (e.g., R-X where X = Cl, Br, I) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Schlenk flask and standard air-free technique glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.

-

Add the organic halide (3.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress using ³¹P NMR spectroscopy.

-

Upon completion, remove the solvent and volatile byproducts (trimethylsilyl halides) under reduced pressure.

-

Purify the resulting tertiary phosphine by distillation or recrystallization.

Table 2: Example Conditions for Tertiary Phosphine Synthesis

| Alkyl/Aryl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyl Bromide | Toluene | 25 | 12 | >90 |

| Iodomethane | THF | 0 - 25 | 4 | >95 |

| 1-Bromobutane | Toluene | 80 | 24 | ~85 |

Synthesis of Phosphaalkynes

This compound reacts with acyl chlorides to form phosphaalkynes, which are compounds containing a phosphorus-carbon triple bond.[5] This transformation is a key method for accessing these unique and reactive species.

General Reaction Scheme: P(SiMe₃)₃ + R-C(O)Cl → R-C≡P + (Me₃Si)₂O + Me₃SiCl

Caption: Synthesis of phosphaalkynes.

Experimental Protocol: Synthesis of tert-Butylphosphaacetylene [5]

Materials:

-

This compound

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous, degassed solvent (e.g., Diethyl ether)

-

Schlenk flask and standard air-free technique glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of pivaloyl chloride in diethyl ether to the cooled phosphine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The volatile phosphaalkyne product can be isolated from the reaction mixture by vacuum transfer into a cold trap.

Role in Drug Development

While not typically incorporated directly into drug molecules, this compound plays a crucial role as a reagent in the synthesis of complex molecules relevant to drug discovery.[3] Its ability to serve as a precursor to chiral phosphine ligands is of particular importance for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure drugs.[3] Furthermore, phosphaalkynes synthesized from this reagent can undergo cycloaddition reactions to form novel phosphorus-containing heterocycles, which are of interest in medicinal chemistry.[3]

Conclusion

This compound is a powerful and versatile phosphitylating agent with significant applications in organic synthesis. Its ability to act as a soluble and safer alternative to phosphine gas has made it an indispensable tool for the synthesis of a variety of organophosphorus compounds, including tertiary phosphines and phosphaalkynes. The protocols and data presented herein provide a foundation for the safe and effective use of this reagent in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 15573-38-3 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C9H27PSi3 | CID 272683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]